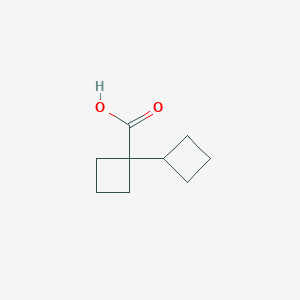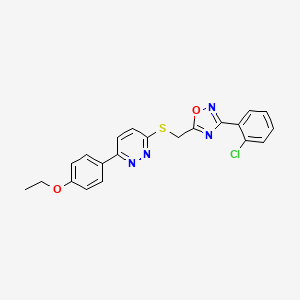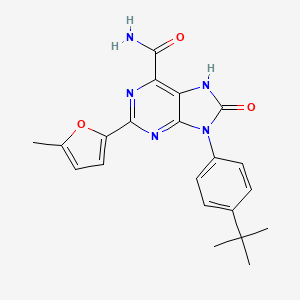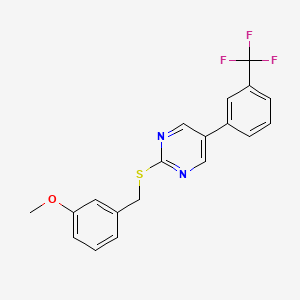![molecular formula C20H25N5O3S B2520794 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097916-96-4](/img/structure/B2520794.png)
2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline" is a derivative of the pyrrolo[1,2-a]quinoxaline family. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in medicinal chemistry, particularly as efflux pump inhibitors (EPIs) to combat bacterial multidrug resistance .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives can be complex, involving multiple steps starting from substituted nitroanilines. In one study, the synthesis of new 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives is described, which involves five or six steps. These derivatives have been evaluated for their potential as EPIs in targeting the NorA system of Staphylococcus aureus . Another approach to synthesizing related compounds, such as pyrimido[4,5-b]quinoline derivatives, involves a green, one-pot multi-component condensation process using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient catalyst .
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives is crucial for their activity as EPIs. Substituents at positions 7 and/or 8 of the pyrrolo[1,2-a]quinoxaline nucleus significantly influence their potency. For instance, methoxy substituted compounds have been found to be more potent than their unsubstituted counterparts. Additionally, the replacement of the N,N-diethylamino group with a pyrrolidine moiety enhances EPI activity, whereas a piperidine replacement does not .
Chemical Reactions Analysis
Pyrrolo[1,2-a]quinoxaline derivatives undergo various chemical reactions. For example, the sulphonation of pyrrolo[1,2-a]quinoxaline at high temperatures primarily yields the 2-sulphonic acid. The nitro group of the 1-nitro-3-sulphonic acid derivative can be readily displaced by a chlorine atom using concentrated hydrochloric acid or lithium chloride in dimethylformamide. However, reactions with hydrobromic acid and lithium bromide are more complex, leading to a mixture of dibromo- and tribromo-pyrrolo[1,2-a]quinoxalines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. For instance, the introduction of sulfonyl groups and other heteroatoms can enhance the compound's ability to interact with biological targets, such as bacterial efflux pumps. The synthesis methods also contribute to the purity and yield of the final product, which are important for their practical applications .
科学的研究の応用
Macromolecular Adduct Formation and Metabolism
A study explored the dosimetry of protein and DNA adduct formation by low doses of HCAs in humans and rodents, utilizing accelerator mass spectrometry (AMS) for measuring isotopes with attomole sensitivity. This research suggests that rodent models may not accurately represent the human response to HCA exposure, highlighting the importance of human-specific studies for understanding the biological interactions of complex chemicals like quinoxalines (Turteltaub et al., 1999).
Dietary Exposure and Cancer Risk
Another study investigated the risk of lung cancer associated with the consumption of HCAs found in cooked meats, underscoring the carcinogenic potential of these compounds in humans. The research provides evidence of the dietary intake of HCAs like MeIQx and its association with increased cancer risk, emphasizing the need for dietary assessments and interventions (Sinha et al., 2000).
Human Exposure and Urinary Metabolites
Research on the presence of carcinogenic HCAs in human urine following the consumption of cooked foods illustrates the continual human exposure to these compounds. The study offers methods for detecting and quantifying HCAs in biological samples, which are crucial for assessing exposure and potential health risks in humans (Ushiyama et al., 1991).
特性
IUPAC Name |
2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-13(2)25-15(4)20(14(3)23-25)29(26,27)24-10-9-16(12-24)28-19-11-21-17-7-5-6-8-18(17)22-19/h5-8,11,13,16H,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNDWIOYCPLYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2520714.png)
![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)


![N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2520724.png)
![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)


![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)

